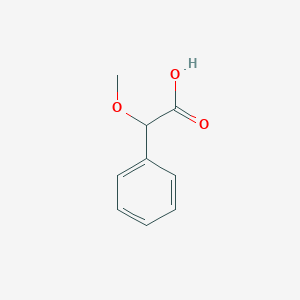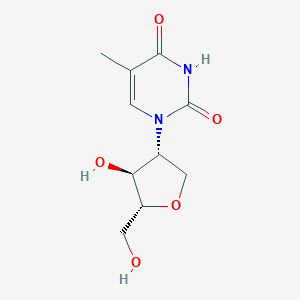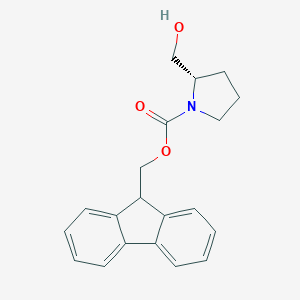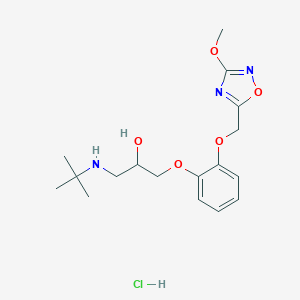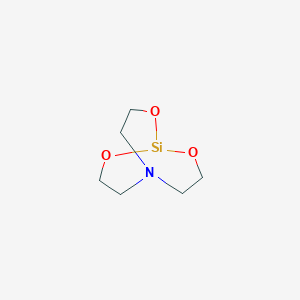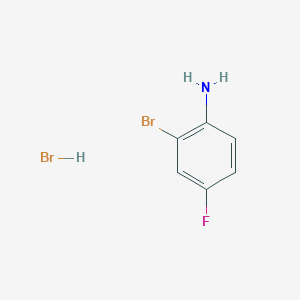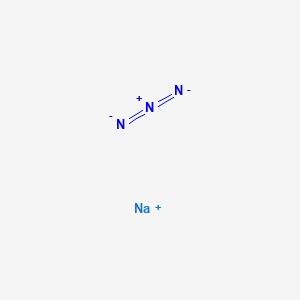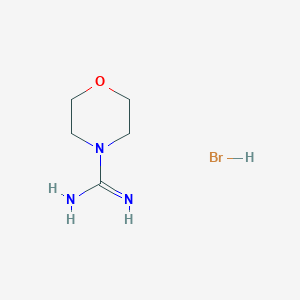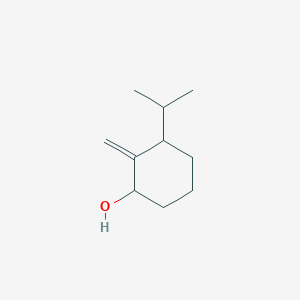
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate
Overview
Description
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate: is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial applications, including coatings, lubricants, and surface treatments.
Biochemical Analysis
Biochemical Properties
1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate plays a significant role in various biochemical reactions due to its unique properties. It interacts with several enzymes, proteins, and other biomolecules. The compound’s hydrophobic nature allows it to interact with lipid membranes and proteins, potentially altering their structure and function. For instance, it can bind to hydrophobic pockets in proteins, affecting their activity and stability. Additionally, this compound can inhibit or activate certain enzymes by binding to their active sites or allosteric sites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt lipid rafts in cell membranes, affecting signal transduction pathways. It may also modulate the expression of genes involved in lipid metabolism and stress responses. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and enzymes, through hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. Over time, the compound’s effects on cellular function may also change, with potential long-term impacts on cell viability and function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cellular toxicity and organ damage. It is important to determine the threshold doses for both beneficial and adverse effects in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, potentially altering metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall effects on cellular function and health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with cellular components. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in lipid droplets or the endoplasmic reticulum, where it can interact with lipid metabolism enzymes. The localization of the compound can influence its effects on cellular processes and overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate typically involves the esterification of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain. under specific conditions, reduction can occur, leading to the formation of partially fluorinated compounds.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group. Common reagents include sodium hydroxide or other strong bases, which can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Partially fluorinated alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties make it suitable for creating materials with low surface energy and high chemical resistance.
Biology: In biological research, fluorinated compounds like 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate are used as probes or tags in various assays due to their distinct spectroscopic properties.
Medicine: While direct medical applications are limited, the compound’s derivatives are explored for use in drug delivery systems and imaging agents due to their stability and biocompatibility.
Industry: The compound is widely used in industrial applications, including:
Coatings: Providing hydrophobic and oleophobic properties to surfaces.
Lubricants: Enhancing the performance of lubricants in extreme conditions.
Surface Treatments: Improving the durability and resistance of materials to chemicals and environmental factors.
Mechanism of Action
The mechanism of action of 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate is primarily based on its fluorinated structure. The presence of multiple fluorine atoms creates a highly stable and inert compound. The low surface energy of the fluorinated chain imparts hydrophobic and oleophobic properties, making it effective in reducing surface tension and preventing the adhesion of contaminants.
Molecular Targets and Pathways:
Surface Interaction: The compound interacts with surfaces at the molecular level, forming a thin, protective layer that repels water and oils.
Chemical Resistance: The strong carbon-fluorine bonds provide resistance to chemical degradation, making the compound effective in harsh environments.
Comparison with Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid
- 3-(Perfluorooctyl)propyl iodide
Comparison:
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: This compound has an amine group instead of an acetate group, which affects its reactivity and applications. It is more commonly used in the synthesis of fluorinated surfactants and polymers.
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid: The presence of a carboxylic acid group makes this compound more reactive in esterification and amidation reactions. It is used in the production of fluorinated coatings and lubricants.
- 3-(Perfluorooctyl)propyl iodide: This compound contains an iodide group, making it suitable for use in organic synthesis as a precursor for other fluorinated compounds. It is less commonly used in industrial applications compared to the acetate derivative.
Uniqueness: 1H,1H,2H,2H,3H,3H-Perfluoroundecyl acetate stands out due to its specific combination of fluorinated chain and acetate group, providing a balance of hydrophobicity and reactivity that is valuable in various applications.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F17O2/c1-5(31)32-4-2-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQMUBNEBGDJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382073 | |
| Record name | (Perfluorooctyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150225-00-6 | |
| Record name | (Perfluorooctyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



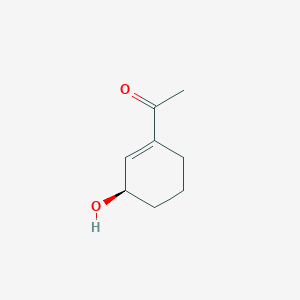
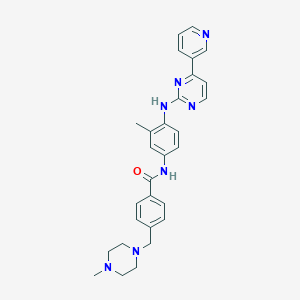
![(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B128892.png)
